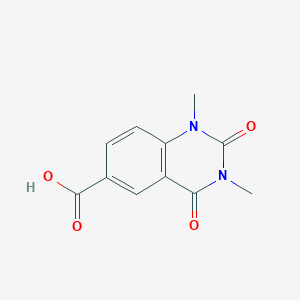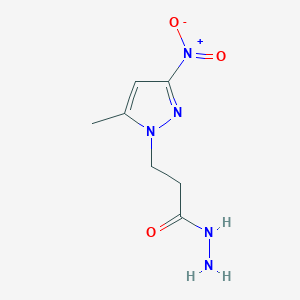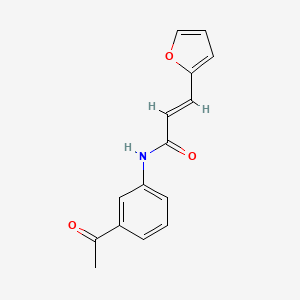![molecular formula C22H25N3O5S2 B2605455 (E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-07-9](/img/structure/B2605455.png)
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a morpholino group, a sulfonyl group, a benzamide group, and a benzothiazole group. The morpholino group is a common feature in many pharmaceuticals . The sulfonyl group is often used in the synthesis of sulfonamides, which are a class of compounds with a wide range of biological activities . The benzamide and benzothiazole groups are aromatic compounds that are also found in a variety of biologically active molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual building blocks (2,6-dimethylmorpholine, sulfonyl chloride, 6-methoxy-3-methylbenzothiazole, and benzoyl chloride) followed by a series of coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholino group would introduce a degree of flexibility into the molecule, while the aromatic rings would contribute to its rigidity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. For example, the sulfonyl group could potentially undergo substitution reactions, while the benzamide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and benzamide groups could potentially make the compound quite polar, which would influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Novel Synthesis and Impurities of Pharmaceutical Compounds
A review focused on the novel synthesis methods for omeprazole, a proton pump inhibitor, and its pharmaceutical impurities. The study emphasizes various impurities arising during the synthesis process, highlighting the importance of understanding these impurities for drug development and quality control. The novel synthesis process for pharmaceutical impurities achieves expected yield and offers a simplified approach, which can be utilized for further studies in various pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Capacity and Bioactive Compounds
A review on the ABTS/PP decolorization assay, commonly used for determining antioxidant capacity, explores the reaction pathways of antioxidants. This study offers insights into the utility and limitations of the assay, emphasizing its application in evaluating the antioxidant capacity of compounds, which could be relevant for assessing the bioactivity of novel pharmaceutical compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Treatment of Organic Pollutants
Research on the enzymatic treatment of organic pollutants in wastewater highlights the role of enzymes and redox mediators in degrading recalcitrant compounds. This review underscores the potential applications of redox mediators in enhancing the efficiency of enzymatic degradation processes, which could be of interest for the environmental mitigation strategies of pharmaceutical compounds (Husain & Husain, 2007).
Sulfonamides in Medicinal Chemistry
A review on sulfonamides, highlighting their presence in many clinically used drugs across various therapeutic categories. This comprehensive analysis presents the main classes of sulfonamides investigated between 2008 and 2012, showcasing their broad application in medicinal chemistry and drug development (Carta, Scozzafava, & Supuran, 2012).
Analytical Methods for Antioxidants
This review discusses the importance of antioxidants in various fields and presents critical evaluations of methods used to determine antioxidant activity. The paper focuses on the detection mechanisms, applicability, advantages, and disadvantages of these methods, providing a foundation for evaluating the antioxidant potential of new chemical compounds (Munteanu & Apetrei, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-14-12-25(13-15(2)30-14)32(27,28)18-8-5-16(6-9-18)21(26)23-22-24(3)19-10-7-17(29-4)11-20(19)31-22/h5-11,14-15H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLIFCKOZNJCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2605376.png)
![N-[4-(acetylamino)phenyl]-6-[(phenylsulfonyl)amino]hexanamide](/img/structure/B2605377.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)


![7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2605388.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2605390.png)

![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/no-structure.png)